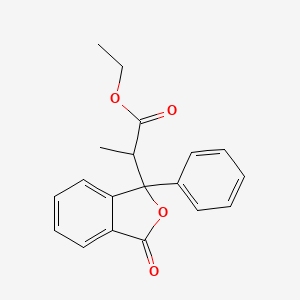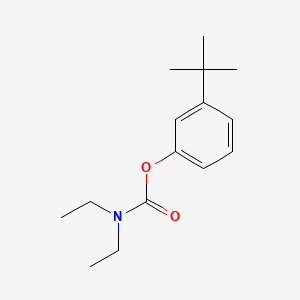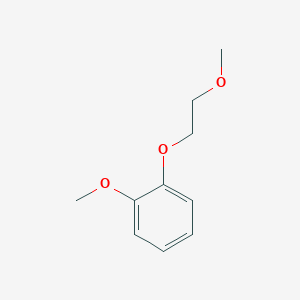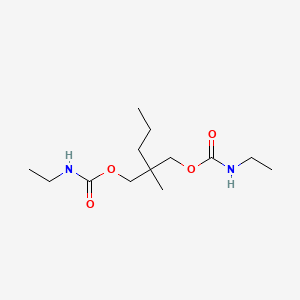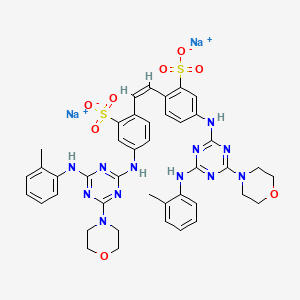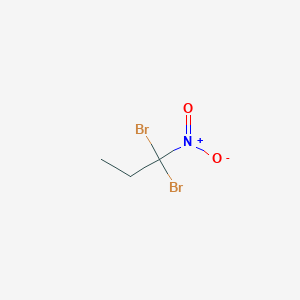![molecular formula C9H12NO4P B14691353 [(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid CAS No. 33475-95-5](/img/structure/B14691353.png)
[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid is an organic compound with the molecular formula C₉H₁₂NO₄P It is characterized by the presence of a phosphonic acid group attached to a pyridine ring via a vinyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid typically involves the reaction of a suitable pyridine derivative with a phosphonic acid precursor. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 5-oxo-4,6-dimethyl-3-pyridinyl derivatives.
Reduction: Formation of 2-(5-hydroxy-4,6-dimethyl-3-pyridinyl)ethylphosphonic acid.
Substitution: Formation of 2-(5-chloro-4,6-dimethyl-3-pyridinyl)vinylphosphonic acid.
Aplicaciones Científicas De Investigación
[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonic acid group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving dysregulated enzyme activity.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of [(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the phosphate group of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)ethylphosphonic acid
- 2-(5-Chloro-4,6-dimethyl-3-pyridinyl)vinylphosphonic acid
- 2-(5-Methoxy-4,6-dimethyl-3-pyridinyl)vinylphosphonic acid
Uniqueness
[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid is unique due to its specific combination of a hydroxyl group and a vinyl linkage to the phosphonic acid group. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
33475-95-5 |
|---|---|
Fórmula molecular |
C9H12NO4P |
Peso molecular |
229.17 g/mol |
Nombre IUPAC |
[(E)-2-(5-hydroxy-4,6-dimethylpyridin-3-yl)ethenyl]phosphonic acid |
InChI |
InChI=1S/C9H12NO4P/c1-6-8(3-4-15(12,13)14)5-10-7(2)9(6)11/h3-5,11H,1-2H3,(H2,12,13,14)/b4-3+ |
Clave InChI |
VNIQLTCQWLRQCU-ONEGZZNKSA-N |
SMILES isomérico |
CC1=C(C(=NC=C1/C=C/P(=O)(O)O)C)O |
SMILES canónico |
CC1=C(C(=NC=C1C=CP(=O)(O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


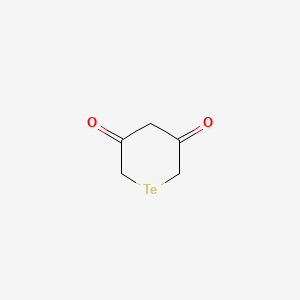
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)



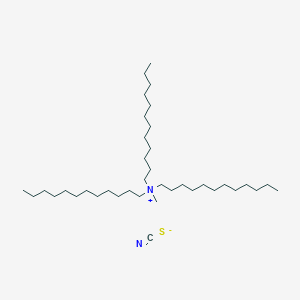
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
